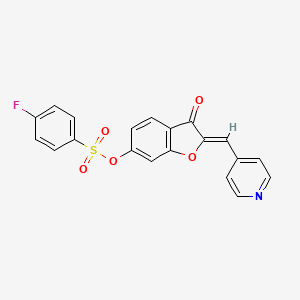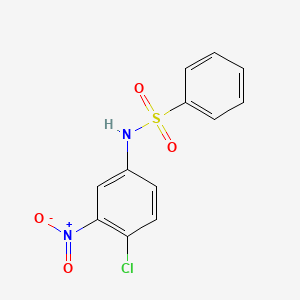
N-(4-chloro-3-nitrophenyl)benzenesulfonamide
Übersicht
Beschreibung
“N-(4-chloro-3-nitrophenyl)benzenesulfonamide” is a chemical compound . It is also known by its CAS Number 55851-37-1 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in the literature . A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular formula of “this compound” is C12H9ClN2O4S . The average mass is 312.729 Da and the monoisotopic mass is 311.997162 Da .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Neuronal Injury
N-(4-Phenylthiazol-2-yl)benzenesulfonamides, similar in structure to N-(4-chloro-3-nitrophenyl)benzenesulfonamide, have been studied as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds have shown potential in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, which could be significant for investigating the pathway's role in neuronal injury (Röver et al., 1997).
Pharmacological Profiles
A related compound, W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide), has been researched for its pharmacological profile. Despite being chemically related to potent opioid agonists like fentanyl, W-18 and its derivative W-15 were found to lack appreciable opioid activity, both in vitro and in vivo. This finding has implications for understanding the psychoactive properties of these compounds (Huang et al., 2017).
Antimetastatic Potential in Cancer
Ureido-substituted benzenesulfonamides, including 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide, have been studied for their ability to inhibit human carbonic anhydrases, particularly those associated with tumors. These compounds have shown potential as antimetastatic agents in breast cancer models, indicating their relevance in cancer therapy (Pacchiano et al., 2011).
Synthesis and Antifungal Activity
Derivatives of N-(substituted)benzenesulfonamide have been synthesized and evaluated for their antifungal properties. These compounds, including those with 3-chloro and 2-nitro substitutions, have demonstrated potent activity against fungi like Aspergillus niger and Aspergillus flavus, highlighting their potential in antifungal applications (Gupta & Halve, 2015).
Carbonic Anhydrase Inhibitors
Chlorinated pyrrolidinone-bearing benzenesulfonamides, structurally related to this compound, have been investigated for their inhibitory effects on human carbonic anhydrases, with applications in cancer treatment. These compounds have shown low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting their potential in cancer therapy (Balandis et al., 2020).
Chemical Synthesis and Characterization
Studies have been conducted on the synthesis and characterization of compounds like N-(2-nitrophenyl)benzenesulfonamide, focusing on aspects such as antimicrobial activity and structural analysis using techniques like FT-IR and NMR. Such research contributes to understanding the chemical properties and potential applications of these compounds (Demircioğlu et al., 2018).
Novel Synthesis Methods
Innovative methods for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives have been developed, demonstrating practical chemoselectivity and functional group compatibility. These methods provide a direct approach for preparing crucial intermediates for other chemical syntheses (Yu et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-9(8-12(11)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWODJOQXHPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

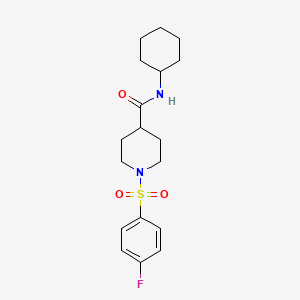
![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2464076.png)
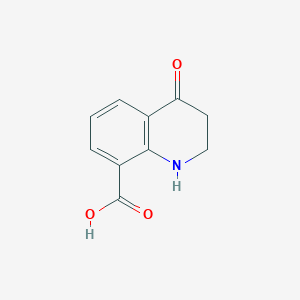
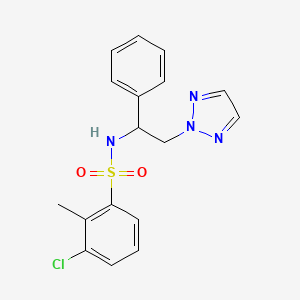
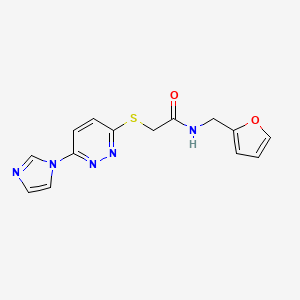

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)
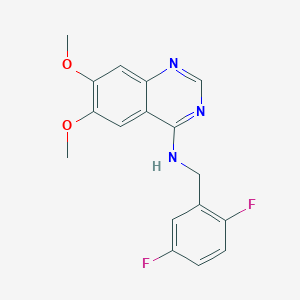

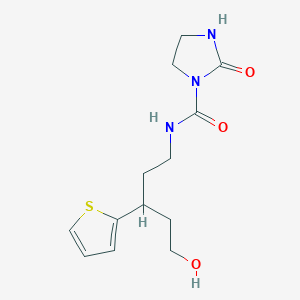
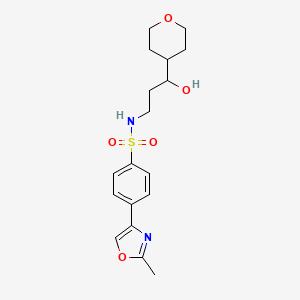
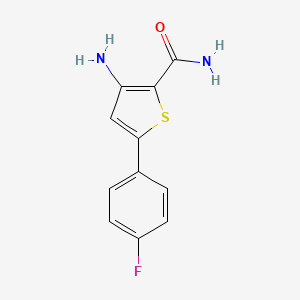
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
